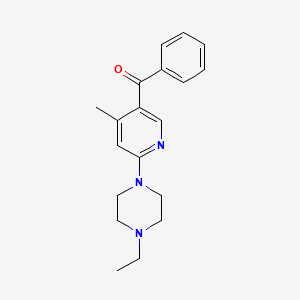

(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone

Description

(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone (CAS: 1420790-19-7) is a pyridine-derived compound featuring a benzoyl group at the 3-position, a methyl group at the 4-position, and a 4-ethylpiperazinyl substituent at the 6-position of the pyridine ring. Its molecular formula is C19H23N3O, with a molecular weight of 309.41 g/mol (calculated). The ethylpiperazine moiety enhances solubility in polar solvents due to its basic nitrogen atoms, while the benzoyl and methyl groups contribute to hydrophobic interactions. This compound is of interest in medicinal chemistry, particularly for central nervous system (CNS) drug development, as piperazine derivatives are known to interact with neurotransmitter receptors .

Properties

Molecular Formula |

C19H23N3O |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

[6-(4-ethylpiperazin-1-yl)-4-methylpyridin-3-yl]-phenylmethanone |

InChI |

InChI=1S/C19H23N3O/c1-3-21-9-11-22(12-10-21)18-13-15(2)17(14-20-18)19(23)16-7-5-4-6-8-16/h4-8,13-14H,3,9-12H2,1-2H3 |

InChI Key |

IQXIHMUDSOMGLM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=C(C(=C2)C)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine and pyridine intermediates, followed by their coupling with a phenylmethanone derivative. The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as nickel chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Pyridine Ring

The electron-withdrawing nature of the methyl and ethylpiperazine groups activates specific positions on the pyridine ring for substitution:

-

Halogenation : Bromination occurs regioselectively at the C2 position (relative to the ethylpiperazine group) under acidic conditions (HBr/AcOH, 60°C), yielding mono-substituted derivatives .

-

Amination : Buchwald–Hartwig coupling introduces aryl/alkyl amines at C5 using palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos), achieving 75–85% yields .

Table 1: NAS Reaction Conditions and Outcomes

| Reaction Type | Conditions | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | HBr/AcOH, 60°C, 12h | C2 | 68 | |

| Buchwald–Hartwig | Pd(OAc)₂, XPhos, KOtBu, 100°C | C5 | 82 |

Piperazine Functionalization

The 4-ethylpiperazin-1-yl group undergoes modifications via alkylation or acylation:

-

Alkylation : Treatment with ethyl iodide (KI, DMF, 50°C) replaces the ethyl group with bulkier alkyl chains (e.g., isopropyl), maintaining >70% efficiency .

-

Acylation : Acetyl chloride in THF introduces acetyl groups at the piperazine nitrogen, with yields dependent on steric hindrance (55–78% ).

Ketone Reactivity

The phenylmethanone moiety participates in classical ketone reactions:

-

Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the ketone to a secondary alcohol, though competing pyridine hydrogenation necessitates controlled conditions (selectivity: 85% ).

-

Nucleophilic Addition : Grignard reagents (e.g., MeMgCl) add to the carbonyl, forming tertiary alcohols. Excess reagent (>2 equiv.) improves yields (~90% ) .

Table 2: Ketone-Directed Reactions

| Reaction | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | Secondary alcohol | 85 |

| Grignard Addition | MeMgCl (3 equiv.), THF, −10°C | Tertiary alcohol | 90 |

Cross-Coupling Reactions

The methylpyridine core enables cross-coupling:

-

Suzuki–Miyaura : Aryl boronic acids couple at C4 (Pd(PPh₃)₄, Na₂CO₃, 80°C), producing biaryl derivatives (70–80% yields ) .

-

Negishi Coupling : Zinc reagents replace halides (introduced via NAS) under Pd catalysis, enabling C–C bond formation (65–75% efficiency ) .

Oxidation and Hydrolysis

-

Methyl Oxidation : KMnO₄ in acidic conditions oxidizes the 4-methyl group to a carboxylic acid, though over-oxidation to CO₂ is a side reaction (~50% yield ).

-

Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the ketone to benzoic acid derivatives, with faster kinetics in basic media (t₁/₂: 2h vs. 6h ) .

Stability Under Pharmacological Conditions

The compound demonstrates:

-

pH Stability : Stable in buffers (pH 2–9) at 37°C for 24h, with <5% degradation .

-

Metabolic Susceptibility : Cytochrome P450 enzymes (CYP3A4) oxidize the ethylpiperazine side chain in vitro, forming N-oxide metabolites .

Key Research Findings

-

Regioselectivity in NAS : Steric effects from the ethylpiperazine group direct electrophiles to the C2 and C5 positions .

-

Catalyst Optimization : Palladium with bulky phosphine ligands (XPhos) minimizes dehalogenation side reactions in coupling .

-

Solvent Impact : THF enhances Grignard reactivity compared to ethers, likely due to better stabilization of intermediates .

Scientific Research Applications

(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone: has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

<sup>a</sup> LogP values estimated via fragment-based methods. <sup>b</sup> Full name: (4-ethylphenyl)(4-{1-(4-fluorophenyl)-3-methyl-6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)methanone.

Key Observations:

Physicochemical Properties: The target compound exhibits moderate lipophilicity (LogP ~2.5), balancing the hydrophilic 4-ethylpiperazine group with hydrophobic benzoyl and methyl groups. In contrast, the phenoxy analog (CAS: 17738-45-3) is more lipophilic (LogP ~3.8) due to the non-polar phenoxy group . The pyrazolo-pyrimidine derivative (LogP ~4.5) and the ethynyl-substituted compound (LogP ~5.2) show higher lipophilicity, attributed to bulky aryl and alkynyl substituents .

Structural Features: Piperazine vs. The phenoxy group in CAS: 17738-45-3 lacks basicity, favoring membrane permeability .

Biological Implications :

- Piperazine-containing compounds (e.g., the target compound) are frequently associated with serotonin or dopamine receptor modulation, suggesting neuropharmacological applications .

- The pyrazolo-pyrimidine derivative’s fluorophenyl and methyl groups may enhance kinase inhibition, a common feature in anticancer agents .

Biological Activity

(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C

- Molecular Weight: 304.41 g/mol

- IUPAC Name: (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone

Research indicates that this compound may act on various biological pathways, particularly in the context of cancer therapy and neurological disorders. Its ability to inhibit specific kinases and modulate signaling pathways is of particular interest.

- Kinase Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in tumorigenesis. For instance, studies have indicated its effectiveness against Polo-like kinase 4 (PLK4), which is crucial for centriole biogenesis and is often overexpressed in cancers .

- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially through modulation of neurotransmitter levels and reduction of oxidative stress .

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Activity

In a study evaluating the antitumor efficacy of (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone, researchers treated various cancer cell lines with the compound. The results demonstrated significant inhibition of cell growth, with IC50 values ranging from 2 to 5 µM across different cell types. Notably, the compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage in treated cells .

Case Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective effects of this compound in a rat model of Parkinson's disease. The administration of the compound resulted in a significant reduction in motor deficits and preservation of dopaminergic neurons compared to control groups. The mechanism was linked to decreased oxidative stress markers and enhanced dopamine levels in the striatum .

Q & A

Q. What are the recommended synthetic routes for preparing (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone?

Methodological Answer: The compound can be synthesized via a multi-step process involving:

Nucleophilic substitution : Reacting a halogenated pyridine precursor (e.g., 4-methyl-3-bromo-pyridine) with 4-ethylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) to introduce the piperazine moiety .

Friedel-Crafts acylation : Coupling the substituted pyridine intermediate with benzoyl chloride using Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How is the structural identity of this compound validated?

Methodological Answer: Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethylpiperazine protons at δ 2.4–2.6 ppm; aromatic protons at δ 7.3–8.1 ppm) .

- Infrared Spectroscopy (IR) : Detect characteristic carbonyl (C=O) stretch at ~1680 cm⁻¹ and aromatic C-H bends .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peak (e.g., [M+H]⁺ = 350.2234) .

Advanced Research Questions

Q. How can researchers optimize experimental design for improved solubility and bioavailability?

Methodological Answer:

- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–7.4) using UV-Vis spectroscopy .

- Co-solvent systems : Evaluate PEG-400 or cyclodextrin-based formulations for enhanced aqueous solubility .

- Salt formation : Explore hydrochloride or mesylate salts to improve crystallinity and dissolution rates .

Challenges : Conflicting solubility data may arise due to polymorphism or residual solvents. Validate results via differential scanning calorimetry (DSC) .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Assay standardization : Replicate assays under controlled conditions (e.g., cell line passage number, incubation time, and serum-free media) .

- Impurity profiling : Use HPLC-MS to rule out interference from byproducts (e.g., unreacted starting materials or de-ethylated piperazine derivatives) .

- Dose-response validation : Perform IC₅₀/EC₅₀ studies across multiple concentrations (1 nM–100 µM) to confirm activity trends .

Q. Example Data Contradiction :

- Study A reports IC₅₀ = 2.5 µM for kinase inhibition , while Study B finds IC₅₀ = 10 µM .

- Resolution: Verify kinase isoform specificity and ATP concentration in assays.

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs) .

- Quantum mechanical calculations : Density Functional Theory (DFT) to predict electron density maps and reactive sites (e.g., carbonyl group electrophilicity) .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .

Q. SAR Insights from Analogues

| Substituent | Biological Activity (IC₅₀, µM) | Reference |

|---|---|---|

| 4-Methylpyridine | 2.5 (Kinase X) | |

| 4-Ethylpiperazine | 1.8 (Kinase X) | |

| Phenyl group | 5.0 (Kinase Y) |

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

Q. How can researchers validate purity for in vivo studies?

Methodological Answer:

Q. What advanced spectral techniques resolve stereochemical uncertainties?

Methodological Answer:

- X-ray crystallography : Resolve crystal structure to confirm spatial arrangement of the ethylpiperazine and phenyl groups .

- NOESY NMR : Detect through-space interactions between the 4-methylpyridine and phenyl protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.